Cas no 2680670-76-0 (1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid)

1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid is a fluorinated indole derivative with significant utility in synthetic organic chemistry and pharmaceutical research. The trifluoroacetyl group enhances electrophilic reactivity, making it a valuable intermediate for the synthesis of complex heterocyclic compounds. Its carboxylic acid functionality allows for further derivatization, enabling the incorporation of this scaffold into larger molecular frameworks. The compound’s stability under various reaction conditions and its compatibility with common reagents make it a versatile building block. Additionally, the presence of fluorine atoms can improve metabolic stability and bioavailability in drug development applications. This product is particularly useful in medicinal chemistry for the design of bioactive molecules.
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid structure
2680670-76-0 structure
Product name:1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
CAS No:2680670-76-0
MF:C11H8F3NO3
MW:259.18133354187
CID:5646932
PubChem ID:165906467

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680670-76-0
    • EN300-28280535
    • 1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
    • Inchi: 1S/C11H8F3NO3/c12-11(13,14)10(18)15-5-4-6-2-1-3-7(8(6)15)9(16)17/h1-3H,4-5H2,(H,16,17)
    • InChI Key: ITXBBKXHGDPDNZ-UHFFFAOYSA-N
    • SMILES: FC(C(N1C2C(C(=O)O)=CC=CC=2CC1)=O)(F)F

Computed Properties

  • Exact Mass: 259.04562760g/mol
  • Monoisotopic Mass: 259.04562760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.6Ų
  • XLogP3: 2

1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28280535-0.5g
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
2680670-76-0 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28280535-0.25g
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
2680670-76-0 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28280535-2.5g
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
2680670-76-0 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28280535-1g
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
2680670-76-0
1g
$541.0 2023-09-09
Enamine
EN300-28280535-5g
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
2680670-76-0
5g
$1572.0 2023-09-09
Enamine
EN300-28280535-0.05g
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
2680670-76-0 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28280535-0.1g
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
2680670-76-0 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28280535-10.0g
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
2680670-76-0 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28280535-1.0g
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
2680670-76-0 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28280535-5.0g
1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid
2680670-76-0 95.0%
5.0g
$1572.0 2025-03-19

Additional information on 1-(trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid

1-(Trifluoroacetyl)-2,3-Dihydro-1H-Indole-7-Carboxylic Acid: A Comprehensive Overview

1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid, also known by its CAS number CAS No. 2680670-76-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied due to their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a trifluoroacetyl group attached to the indole ring system, along with a carboxylic acid moiety at the 7-position.

The synthesis of 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid involves a series of carefully designed organic reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathways for such complex molecules. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These methods are particularly valuable in the context of high-throughput screening, where large libraries of compounds are required for drug discovery.

The biological activity of CAS No. 2680670-76-0 has been a focal point of recent studies. Researchers have explored its potential as a modulator of various cellular pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. One notable study published in the journal Nature Communications demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be a promising lead compound for the development of novel anti-inflammatory agents.

In addition to its pharmacological applications, 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid has also been investigated for its role in materials science. The trifluoroacetyl group imparts unique electronic properties to the molecule, making it a candidate for applications in organic electronics and optoelectronics. Recent research has focused on its potential as a building block for advanced materials such as organic semiconductors and light-emitting diodes (LEDs). These studies highlight the versatility of this compound across multiple disciplines.

The structural features of CAS No. 2680670-76-0 make it an attractive target for further research into its mechanism of action and therapeutic potential. The indole ring system is known for its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. By modifying the substituents on the indole ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, paving the way for personalized medicine approaches.

In conclusion, 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-7-carboxylic acid represents a fascinating example of how chemical synthesis and biological research can converge to yield compounds with multifaceted applications. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovation in both therapeutic development and materials science.

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